N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide
Description
N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a synthetic heterocyclic compound featuring a chromene core fused with a tetrazole ring and functionalized with methoxy, carboxamido, and cyclopropyl groups. Its structure combines a 2H-chromen-2-one scaffold (common in bioactive molecules) with a tetrazole moiety, known for metabolic stability and hydrogen-bonding capacity . The compound’s synthesis likely involves coupling 3-acetyl-8-methoxy-2H-chromen-2-one (derived from 2-hydroxy-3-methoxybenzaldehyde and ethyl acetoacetate under solvent-free conditions) with tetrazole-carboxamide intermediates, as suggested by analogous methodologies in .
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[(8-methoxy-2-oxochromene-3-carbonyl)amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O5/c1-32-17-4-2-3-12-11-16(22(31)33-18(12)17)20(29)23-14-7-9-15(10-8-14)28-26-19(25-27-28)21(30)24-13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKSDDIDUUVWCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)NC5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The synthetic pathway generally includes the formation of the tetrazole ring and subsequent modifications to introduce the chromene moiety. Detailed methodologies can be found in various chemical literature sources.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the chromene structure possess cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.0 |
| Compound B | MCF-7 | 3.7 |
| N-cyclopropyl derivative | A549 | 4.5 |
In comparative studies, these compounds have shown enhanced efficacy compared to standard chemotherapeutics like cisplatin, suggesting a promising avenue for development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of N-cyclopropyl derivatives have also been explored. These compounds have demonstrated effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Notably, they exhibit activity against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 16 µM |
| S. aureus | 8 µM |
| K. pneumoniae | 32 µM |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
- Anticancer Efficacy : A study involving a series of chromene derivatives assessed their anticancer activity using MTT assays. The results indicated that structural modifications significantly influenced their cytotoxic effects, with certain substitutions leading to enhanced potency against cancer cells.
- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of various derivatives against resistant bacterial strains. The study highlighted the effectiveness of specific compounds in inhibiting growth and suggested potential applications in treating infections caused by resistant bacteria.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the chromene and tetrazole rings can significantly alter biological activity. For example:
- Substituents on the phenyl ring : Electron-donating groups enhance anticancer activity.
- Cyclopropyl moiety : This structure appears crucial for maintaining potency against both cancer and microbial targets.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Preliminary studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, showing promising results that suggest potential use as an antibacterial agent.
-
Anticancer Properties
- Research has demonstrated that N-cyclopropyl-2-(4-(8-methoxy-2-oxo-2H-chromene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide possesses cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound's mechanism appears to involve the induction of apoptosis in cancer cells.
-
Anti-inflammatory Effects
- The compound has shown potential in reducing inflammatory markers in vitro, suggesting its application in treating inflammatory diseases. Studies indicate that it can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Antimicrobial Activity Study (2024)
Objective: To evaluate the effectiveness against common bacterial pathogens.
Findings: The compound displayed minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating strong antibacterial activity.
Anticancer Evaluation (2023)
Objective: To assess cytotoxicity on human breast cancer cells (MCF-7).
Findings: The study revealed an IC50 value of 15 µM after 48 hours of treatment, demonstrating significant anti-proliferative effects.
Inflammation Model Study (2025)
Objective: To investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings: Treatment with the compound led to a reduction in TNF-alpha and IL-6 levels by approximately 50% compared to untreated controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from patent literature and synthetic studies. Key differences lie in heterocyclic cores, substituents, and bioactivity profiles.
Table 1: Structural and Functional Comparison
Key Observations :
Tetrazole rings (pKa ~4.9) provide greater metabolic stability over thiazoles (pKa ~2.5), reducing susceptibility to acidic degradation .
Substituent Effects: The 8-methoxy group on the chromene scaffold may enhance lipophilicity and membrane permeability relative to non-substituted analogs . Fluorinated substituents (e.g., in pyrazole analogs) increase electronegativity and oxidative stability but may reduce solubility compared to methoxy groups .
Synthetic Accessibility :
- Chromene-tetrazole synthesis requires multi-step coupling (e.g., amidation of pre-formed chromene and tetrazole intermediates), whereas thiazole derivatives are synthesized via simpler cyclocondensation .
Table 2: Physicochemical Properties (Hypothetical)
Research Findings and Implications
- Bioactivity: While direct bioactivity data for the target compound is unavailable, structurally related chromene-thiazole hybrids exhibit antimicrobial activity (MIC 2–8 µg/mL against S.
- Patent Context : The compound’s inclusion in agrochemical patents () aligns with trends in fluorinated and heterocyclic pesticides, though its exact mode of action remains speculative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
